![molecular formula C15H20BN3O2 B1341612 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine CAS No. 864754-20-1](/img/structure/B1341612.png)
4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine
Overview
Description
The compound is a pyridine derivative with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, have been synthesized through nucleophilic and amidation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the tetramethyl-1,3,2-dioxaborolan-2-yl group. This group contains a boron atom, which can form complex structures .Chemical Reactions Analysis
The chemical reactions of this compound are likely to be influenced by the pyridine and tetramethyl-1,3,2-dioxaborolan-2-yl groups. For example, the boron in the tetramethyl-1,3,2-dioxaborolan-2-yl group can undergo reactions with transition metal catalysts .Scientific Research Applications
Organic Synthesis Intermediates
The compound “1-(4-Pyridinomethyl)pyrazole-4-boronic acid pinacol ester” is used as an intermediate in organic synthesis. It can participate in nucleophilic and amidation reactions due to its borate and sulfonamide groups, which are potential sites for nucleophilic attack .
Suzuki–Miyaura Cross-Coupling
Boronic acid pinacol esters are commonly used as substrates in Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Drug Delivery Systems
Boronic acid pinacol esters can be functionalized to develop reactive oxygen species (ROS)-responsive drug delivery systems. For example, phenylboronic acid pinacol ester has been used to modify hyaluronic acid to encapsulate drugs like curcumin, forming nanoparticles for targeted delivery .
Photodynamic Therapy (PDT)
In photodynamic therapy, boronic acid pinacol esters are used to synthesize nanophotosensitizers. These nanophotosensitizers can be activated by light to produce ROS, which can selectively kill cancer cells .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their use in various sensing applications. These applications can range from homogeneous assays to heterogeneous detection methods .
Synthesis of Chiral Molecules
Boronic acid pinacol esters are also utilized in the synthesis of chiral molecules, which are important in the production of certain pharmaceuticals and agrochemicals .
Safety and Hazards
properties
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]methyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-14(2)15(3,4)21-16(20-14)13-9-18-19(11-13)10-12-5-7-17-8-6-12/h5-9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVKIEBMWMQHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590086 | |
Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)pyridine | |
CAS RN |
864754-20-1 | |
Record name | 4-{[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Pyridinomethyl)pyrazole-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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